molecular formula C11H18N2O B13042930 (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

Katalognummer: B13042930
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: KBQFPVDQHQRZGX-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Hydrogen halides (HCl, HBr, HI).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the dimethylamino group and the chiral center in ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL makes it unique, providing distinct chemical properties and biological activities compared to its analogs.

Conclusion

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule for research and industrial purposes.

Eigenschaften

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

KBQFPVDQHQRZGX-LLVKDONJSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CCO)N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.